1-(2-(2,4-Dimethylphenoxy)acetyl)-4-allylthiosemicarbazide
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Description
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-allylthiosemicarbazide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicity Studies
Research has extensively explored the environmental impact and toxicity of compounds related to 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-allylthiosemicarbazide, particularly focusing on 2,4-dichlorophenoxyacetic acid (2,4-D). This herbicide is widely used in agriculture and urban activities and has raised concerns regarding its potential toxicological effects on non-target species and ecosystems. Studies have delved into the molecular biology of 2,4-D, assessing exposure in humans and other vertebrates, and exploring pesticide degradation studies (Zuanazzi et al., 2020). Moreover, potential carcinogenic outcomes and mechanisms from exposure to chlorophenoxy compounds, including 2,4-D, have been systematically reviewed to understand the plausibility of associations between exposure to these compounds and lymphohematopoietic cancers (Stackelberg, 2013).
Medical Applications
The medical applications of compounds structurally similar to this compound have been explored, especially in cancer treatment. ASA404 (5,6-dimethylxanthenone-4-acetic acid or DMXAA) is one such compound studied for its potential in disrupting tumor vasculature and has been evaluated in combination with carboplatin and paclitaxel in patients with non-small cell lung cancer (McKeage et al., 2008).
Protective Effects and Mechanisms
The protective effects of compounds related to this compound have been studied extensively. For instance, the protective effect of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH) against myocardial ischemia-reperfusion injury in rats has been documented, highlighting the cardioprotective effects and potential mechanisms involved in blocking calcium channels and inhibiting the formation of oxygen free radicals (Wang et al., 2005).
Properties
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-7-15-14(20)17-16-13(18)9-19-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANDAXBRALHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.